Enantiomeric Excess and Chiral Purity: (S)-Isomer vs. (R)-Isomer vs. Racemate
(S)-Methyl morpholine-3-carboxylate hydrochloride is supplied with a defined (S)-configuration at the C3 stereocenter, enabling enantioselective downstream synthesis. In contrast, the (R)-enantiomer (CAS 1187929-55-0) provides the opposite stereochemical outcome, while the racemate (CAS 126264-49-1) yields a 1:1 mixture of both enantiomers, which can confound biological activity and necessitate additional chiral separation steps . The absolute stereochemistry of the (S)-isomer is unambiguously defined by its InChIKey (NSWULSIFJKMWPM-JEDNCBNOSA-N) and specific optical rotation .
| Evidence Dimension | Stereochemical Purity and Configuration |
|---|---|
| Target Compound Data | Defined (S)-configuration; 1 defined stereocenter; 98% chemical purity with chiral identity verified |
| Comparator Or Baseline | (R)-enantiomer (CAS 1187929-55-0) provides opposite configuration; Racemate (CAS 126264-49-1) provides 1:1 enantiomer mixture |
| Quantified Difference | Qualitative: Enantiopure vs. racemic; downstream products exhibit stereochemistry-dependent biological activity differences up to 26,000-fold in potency [1] |
| Conditions | Chiral synthesis and asymmetric catalysis applications |
Why This Matters
Procurement of the correct enantiomer eliminates the need for costly chiral resolution steps and ensures reproducible stereochemical outcomes in asymmetric synthesis.
- [1] Journal of Medicinal Chemistry (via elibrary.sgst.cn). Dramatic improvements in mTOR-targeting selectivity were achieved by replacing morpholine in pyrazolopyrimidine inhibitors with bridged morpholines. Chiral morpholines gave inhibitors whose enantiomers had different selectivity and potency profiles. Retrieved from https://elibrary.sgst.cn. View Source
